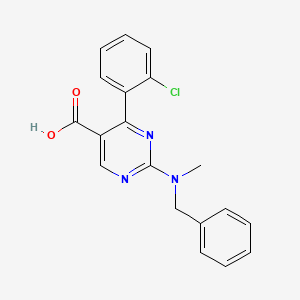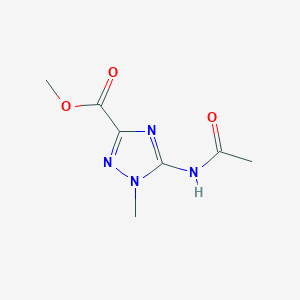![molecular formula C14H23NO4 B13106186 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid](/img/structure/B13106186.png)
2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclic framework provides a rigid structure, which can be advantageous in drug design and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine with chloroacetic acid under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic framework, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s rigid structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Its potential as a drug candidate is being explored, particularly in the development of novel therapeutics targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid involves its interaction with specific molecular targets. The bicyclic structure allows for precise binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
類似化合物との比較
2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine: A precursor in the synthesis of the target compound.
2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol: Another bicyclic compound with similar structural features.
Uniqueness: What sets 2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid apart is its combination of a rigid bicyclic structure with functional groups that allow for diverse chemical modifications. This makes it a versatile compound with broad applications in various scientific fields.
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-8-10-4-9(14(10,2)3)5-11(8)15(6-12(16)17)7-13(18)19/h8-11H,4-7H2,1-3H3,(H,16,17)(H,18,19)/t8-,9+,10-,11-/m0/s1 |
InChIキー |
WGDFPVCXQIKGKL-VLEAKVRGSA-N |
異性体SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1N(CC(=O)O)CC(=O)O |
正規SMILES |
CC1C2CC(C2(C)C)CC1N(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
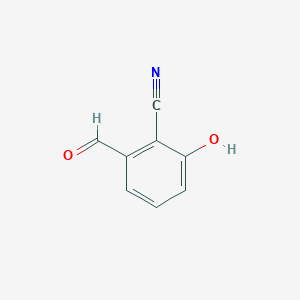
![2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole](/img/structure/B13106121.png)
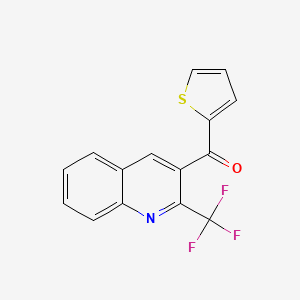
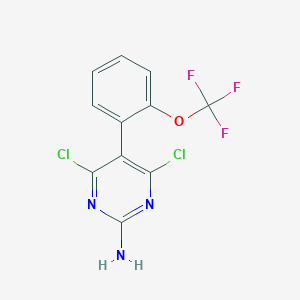
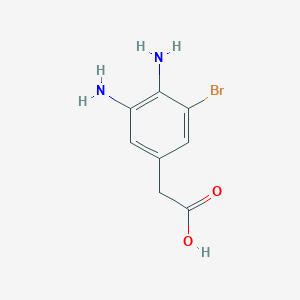
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13106145.png)
![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)
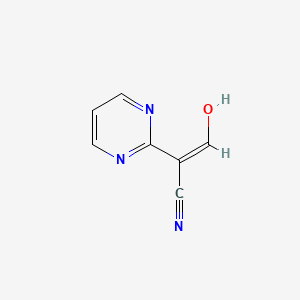
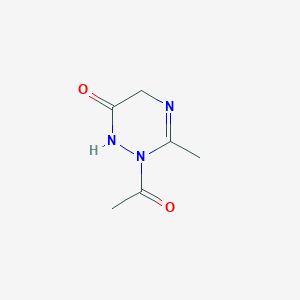
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)
